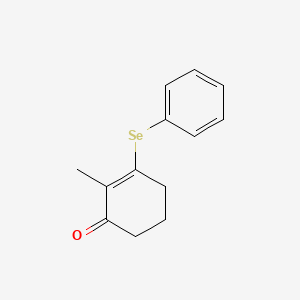
2-Methyl-3-(phenylselanyl)cyclohex-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-3-(phenylselanyl)cyclohex-2-en-1-one is an organic compound with the molecular formula C13H14OSe. This compound is notable for its unique structure, which includes a phenylselanyl group attached to a cyclohexenone ring. The presence of selenium in its structure makes it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(phenylselanyl)cyclohex-2-en-1-one typically involves the reaction of 2-methylcyclohex-2-en-1-one with phenylselenyl chloride in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or chloroform, and the reaction is carried out at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring the availability of high-purity reagents, and implementing efficient purification processes to obtain the desired compound on an industrial scale.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-3-(phenylselanyl)cyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The phenylselanyl group can be oxidized to form selenoxide intermediates.
Reduction: The compound can be reduced to remove the phenylselanyl group, yielding the corresponding cyclohexenone.
Substitution: The phenylselanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as thiols or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Selenoxide derivatives.
Reduction: 2-Methylcyclohex-2-en-1-one.
Substitution: Various substituted cyclohexenone derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Methyl-3-(phenylselanyl)cyclohex-2-en-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of selenium-containing compounds.
Biology: The compound’s selenium content makes it a subject of interest in studies related to antioxidant properties and enzyme inhibition.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an antioxidant and its effects on various biological pathways.
Industry: It can be used in the synthesis of specialty chemicals and materials that require selenium-containing intermediates
Wirkmechanismus
The mechanism of action of 2-Methyl-3-(phenylselanyl)cyclohex-2-en-1-one involves the interaction of its selenium moiety with biological molecules. Selenium is known to participate in redox reactions, and the compound can act as an antioxidant by neutralizing reactive oxygen species. The phenylselanyl group can also interact with specific enzymes, potentially inhibiting their activity and affecting various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohex-2-en-1-one: A simpler analog without the methyl and phenylselanyl groups.
3-Methyl-2-cyclohexen-1-one: Similar structure but lacks the phenylselanyl group.
Phenylselanyl derivatives: Other compounds containing the phenylselanyl group attached to different molecular backbones.
Uniqueness
2-Methyl-3-(phenylselanyl)cyclohex-2-en-1-one is unique due to the presence of both the methyl and phenylselanyl groups on the cyclohexenone ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .
Eigenschaften
CAS-Nummer |
88841-84-3 |
|---|---|
Molekularformel |
C13H14OSe |
Molekulargewicht |
265.22 g/mol |
IUPAC-Name |
2-methyl-3-phenylselanylcyclohex-2-en-1-one |
InChI |
InChI=1S/C13H14OSe/c1-10-12(14)8-5-9-13(10)15-11-6-3-2-4-7-11/h2-4,6-7H,5,8-9H2,1H3 |
InChI-Schlüssel |
YSUILCSSVWXVQB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(CCCC1=O)[Se]C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


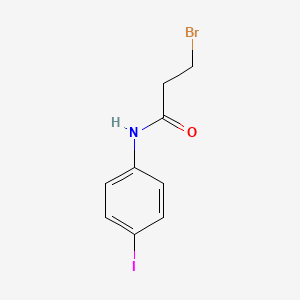
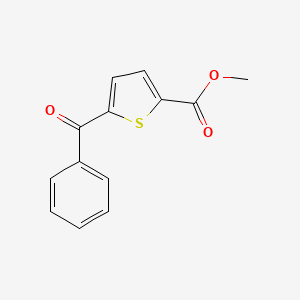
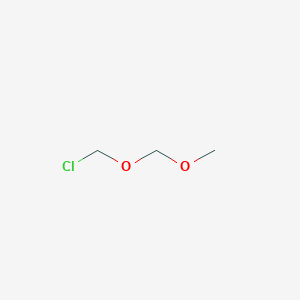

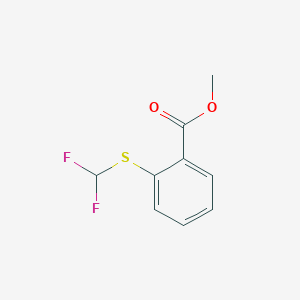
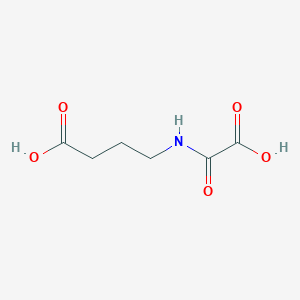


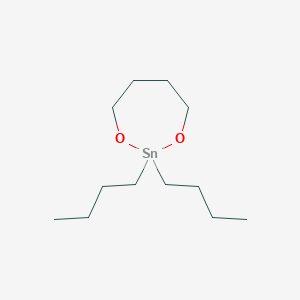
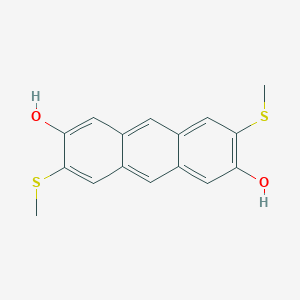
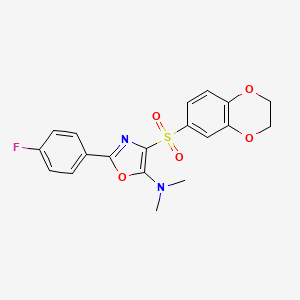
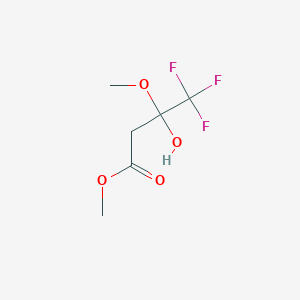
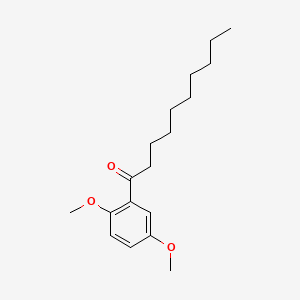
![4-{2-[(2-Methyl[1]benzofuro[3,2-d]pyrimidin-4-yl)amino]ethyl}benzenesulfonamide](/img/structure/B14135287.png)
